molecular formula C8H12N2O2 B14491156 Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate CAS No. 64211-42-3

Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B14491156
CAS No.: 64211-42-3
M. Wt: 168.19 g/mol
InChI Key: MHFYEPDWSKKTTP-UHFFFAOYSA-N
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Description

Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propan-2-yl group and a methyl group attached to the imidazole ring, along with a carboxylate functional group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate, can be achieved through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde in the presence of ammonia .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can produce disubstituted imidazoles under mild reaction conditions . These methods are optimized for large-scale production to meet the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole ring .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propan-2-yl group and a carboxylate functional group makes it a versatile compound for various applications .

Properties

CAS No.

64211-42-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

propan-2-yl 5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5(2)12-8(11)7-6(3)9-4-10-7/h4-5H,1-3H3,(H,9,10)

InChI Key

MHFYEPDWSKKTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)OC(C)C

Origin of Product

United States

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